molecular formula C10H16FNO3 B12842568 tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate

tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate

Cat. No.: B12842568
M. Wt: 217.24 g/mol
InChI Key: PABLOPMZCFQFHB-JAMMHHFISA-N
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Description

tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a fluorine atom, and a formyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach offers advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties. The tert-butyl ester group can provide steric hindrance, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a formyl group on the pyrrolidine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H16FNO3

Molecular Weight

217.24 g/mol

IUPAC Name

tert-butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8?/m0/s1

InChI Key

PABLOPMZCFQFHB-JAMMHHFISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC1C=O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)F

Origin of Product

United States

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